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(3-((3-Chlorobenzyl)amino)phenyl)methanol
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Overview
Description
(3-((3-Chlorobenzyl)amino)phenyl)methanol is an organic compound that features a chlorobenzyl group attached to an aminophenylmethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chlorobenzyl)amino)phenyl)methanol typically involves the reaction of 3-chlorobenzylamine with 3-nitrobenzaldehyde, followed by reduction of the resulting Schiff base. The reaction conditions often include the use of solvents such as ethanol or methanol, and reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3-((3-Chlorobenzyl)amino)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the nitro group to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-((3-Chlorobenzyl)amino)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-((3-Chlorobenzyl)amino)phenyl)methanol involves its interaction with specific molecular targets. The chlorobenzyl group may enhance the compound’s ability to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3-chlorophenyl)methanol
- (2-Amino-3-chlorophenyl)methanol
Uniqueness
(3-((3-Chlorobenzyl)amino)phenyl)methanol is unique due to the presence of both a chlorobenzyl group and an aminophenylmethanol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
(3-((3-Chlorobenzyl)amino)phenyl)methanol, a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its antiproliferative, antibacterial, and cytotoxic properties.
Chemical Structure and Synthesis
The compound has the following chemical structure:
Synthesis typically involves the reaction of 3-chlorobenzylamine with phenol derivatives under controlled conditions to yield the desired product. This process can be optimized for yield and purity through various organic synthesis techniques.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has shown effectiveness in inhibiting the growth of MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM. The mechanism involves the destabilization of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
Table 1: Antiproliferative Activity in Cancer Cell Lines
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | MCF-7 | 10-33 |
Reference Compound (CA-4) | MCF-7 | 3.9 |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. It was tested against several bacterial strains, revealing a minimum inhibitory concentration (MIC) of 6.3 µg/mL against Staphylococcus aureus and significant activity against Escherichia coli .
Table 2: Antibacterial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.3 |
Escherichia coli | 12.5 |
Cytotoxicity
The cytotoxic effects of this compound were evaluated using the Artemia salina model. The results indicated that the compound had a low lethal concentration (LC50 > 1000 µg/mL), suggesting a favorable safety profile in terms of cytotoxicity compared to other tested compounds .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The compound's structural features facilitate binding to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Study on Breast Cancer Cells : A comprehensive study evaluated the effects of this compound on MCF-7 cells, demonstrating its potential as a therapeutic agent through flow cytometry analysis which indicated G2/M phase arrest and subsequent apoptosis .
- Antibacterial Evaluation : In vitro tests confirmed the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections resistant to conventional antibiotics .
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
[3-[(3-chlorophenyl)methylamino]phenyl]methanol |
InChI |
InChI=1S/C14H14ClNO/c15-13-5-1-3-11(7-13)9-16-14-6-2-4-12(8-14)10-17/h1-8,16-17H,9-10H2 |
InChI Key |
BSRJUEFWALACQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=CC=CC(=C2)CO |
Origin of Product |
United States |
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